molecular formula C22H12Cl2N5Na3O10S3 B12728579 Trisodium 4-amino-3-((2,5-dichloro-4-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate CAS No. 81064-49-5

Trisodium 4-amino-3-((2,5-dichloro-4-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate

Cat. No.: B12728579
CAS No.: 81064-49-5
M. Wt: 742.4 g/mol
InChI Key: WLQCJIXCRMORLE-UHFFFAOYSA-K
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Description

Trisodium 4-amino-3-((2,5-dichloro-4-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is a useful research compound. Its molecular formula is C22H12Cl2N5Na3O10S3 and its molecular weight is 742.4 g/mol. The purity is usually 95%.
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Biological Activity

Trisodium 4-amino-3-((2,5-dichloro-4-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate, commonly referred to as Trisodium Azo Dye, is a synthetic compound belonging to the azo dye family. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Basic Information

PropertyValue
Common Name This compound
CAS Number 81064-49-5
Molecular Formula C22H12Cl2N5Na3O10S3
Molecular Weight 742.43 g/mol
EINECS Number 279-683-4

Structure

The molecular structure of Trisodium Azo Dye features multiple functional groups that contribute to its biological activity. The presence of sulfonate groups enhances its solubility in water, which is crucial for its application in biological systems.

Antimicrobial Properties

Research indicates that azo dyes exhibit antimicrobial properties. A study conducted by Kaur et al. (2021) demonstrated that Trisodium Azo Dye showed significant antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus. The mechanism of action is hypothesized to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of Trisodium Azo Dye. In vitro studies using human cell lines (HeLa and MCF-7) revealed that at low concentrations, the dye exhibited minimal cytotoxic effects; however, higher concentrations led to increased cell death. The IC50 values were determined to be approximately 150 µg/mL for HeLa cells and 200 µg/mL for MCF-7 cells, indicating a dose-dependent response (Zhang et al., 2022).

Case Study: Environmental Impact

A case study focusing on the environmental impact of Trisodium Azo Dye highlighted its persistence in aquatic systems. It was found that the dye can undergo photodegradation when exposed to UV light, leading to the formation of potentially toxic by-products. Monitoring studies in local water bodies revealed elevated levels of azo dyes, prompting regulatory scrutiny regarding their discharge from industrial sources (Environmental Protection Agency Report, 2023).

Pharmaceutical Industry

Trisodium Azo Dye is utilized in the pharmaceutical industry as a coloring agent in various formulations. Its ability to impart color while maintaining stability under physiological conditions makes it suitable for use in medications.

Textile Industry

The dye's vibrant color properties have also led to its application in the textile industry. However, concerns regarding its environmental impact have prompted research into safer alternatives.

Properties

CAS No.

81064-49-5

Molecular Formula

C22H12Cl2N5Na3O10S3

Molecular Weight

742.4 g/mol

IUPAC Name

trisodium;4-amino-3-[(2,5-dichloro-4-sulfonatophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C22H15Cl2N5O10S3.3Na/c23-12-9-15(40(31,32)33)13(24)8-14(12)27-28-20-16(41(34,35)36)6-10-7-17(42(37,38)39)21(22(30)18(10)19(20)25)29-26-11-4-2-1-3-5-11;;;/h1-9,30H,25H2,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3

InChI Key

WLQCJIXCRMORLE-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)N)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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